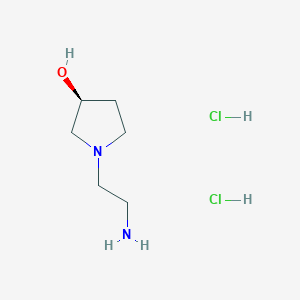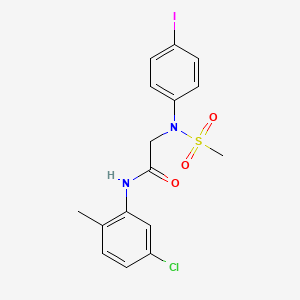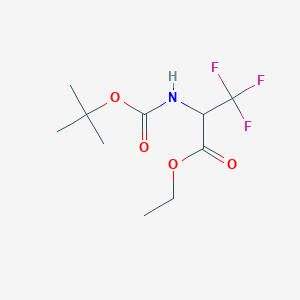
Ethyl 2-tert-butyloxycarbonylamino-3,3,3-trifluoropropanoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 2-tert-butyloxycarbonylamino-3,3,3-trifluoropropanoate is a chemical compound that belongs to the class of amino acid derivatives. It is characterized by the presence of a tert-butyloxycarbonyl (Boc) protecting group, an ethyl ester, and a trifluoromethyl group. This compound is often used in organic synthesis and medicinal chemistry due to its unique structural features and reactivity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-tert-butyloxycarbonylamino-3,3,3-trifluoropropanoate typically involves multiple steps. One common method starts with the reaction of commercially available starting materials such as L-DOPA. The amino group of L-DOPA is protected using a Boc group, and the carboxyl group is esterified with ethanol to form the ethyl ester. The trifluoromethyl group is introduced through a nucleophilic substitution reaction using reagents like trifluoromethyl iodide and a base .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity. The use of protective groups like Boc is crucial in preventing unwanted side reactions and ensuring the stability of intermediates.
化学反応の分析
Types of Reactions
Ethyl 2-tert-butyloxycarbonylamino-3,3,3-trifluoropropanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can replace the trifluoromethyl group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Reagents such as sodium hydride (NaH) and trifluoromethyl iodide (CF₃I) are employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols.
科学的研究の応用
Ethyl 2-tert-butyloxycarbonylamino-3,3,3-trifluoropropanoate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is employed in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: It serves as an intermediate in the synthesis of pharmaceuticals and bioactive compounds.
Industry: The compound is used in the production of agrochemicals and specialty chemicals.
作用機序
The mechanism of action of Ethyl 2-tert-butyloxycarbonylamino-3,3,3-trifluoropropanoate involves its interaction with specific molecular targets. The Boc protecting group ensures the stability of the amino group during reactions, while the trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability. The ethyl ester group facilitates its incorporation into larger molecules through esterification reactions .
類似化合物との比較
Similar Compounds
Ethyl 3,3,3-trifluoropropanoate: Lacks the Boc protecting group and amino functionality.
tert-Butyloxycarbonyl-protected amino acids: Similar in structure but may have different side chains and functional groups.
Uniqueness
Ethyl 2-tert-butyloxycarbonylamino-3,3,3-trifluoropropanoate is unique due to the combination of the Boc protecting group, trifluoromethyl group, and ethyl ester. This combination imparts specific reactivity and stability, making it valuable in synthetic and medicinal chemistry.
特性
分子式 |
C10H16F3NO4 |
|---|---|
分子量 |
271.23 g/mol |
IUPAC名 |
ethyl 3,3,3-trifluoro-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate |
InChI |
InChI=1S/C10H16F3NO4/c1-5-17-7(15)6(10(11,12)13)14-8(16)18-9(2,3)4/h6H,5H2,1-4H3,(H,14,16) |
InChIキー |
WJWGBYRWZJCCBX-UHFFFAOYSA-N |
正規SMILES |
CCOC(=O)C(C(F)(F)F)NC(=O)OC(C)(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-[(3-methylbutanoyl)amino]-N-(1,3-thiazol-2-yl)benzamide](/img/structure/B12448614.png)
![(5E)-5-[(3-ethoxy-4-hydroxyphenyl)methylidene]-2-sulfanyl-1,3-thiazol-4-one](/img/structure/B12448621.png)
![Tert-butyl 3-({[2-(2-bromophenyl)ethyl]amino}methyl)piperidine-1-carboxylate](/img/structure/B12448637.png)
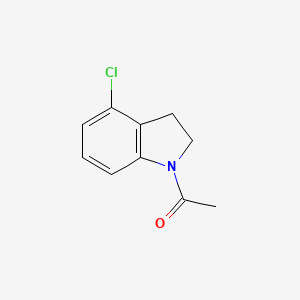
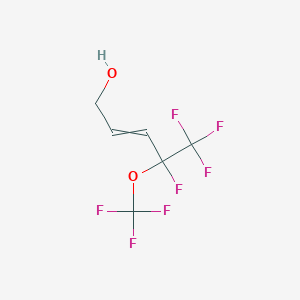
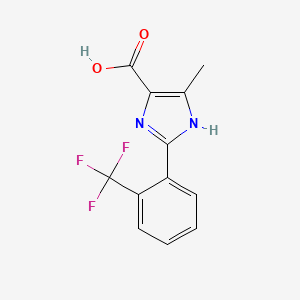
![N-[N'-(4,6-dimethylpyrimidin-2-yl)-N-(4-methylphenyl)carbamimidoyl]acetamide](/img/structure/B12448660.png)
![2,5-dichloro-N-[(4-iodo-2-methylphenyl)carbamothioyl]benzamide](/img/structure/B12448664.png)
![2-bromo-N-{[2-(5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-ylsulfanyl)phenyl]carbamothioyl}benzamide](/img/structure/B12448669.png)

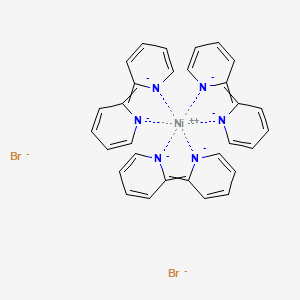
![7-Difluoromethyl-2,3-dihydro-1-methyl-3-phenyl-2-thioxo-1H-imidazo-[4,5-b]-pyridin-5(4H)-one](/img/structure/B12448680.png)
